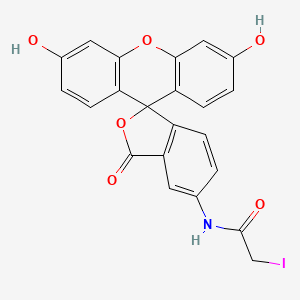

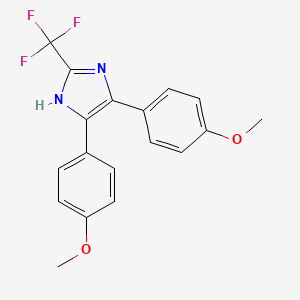

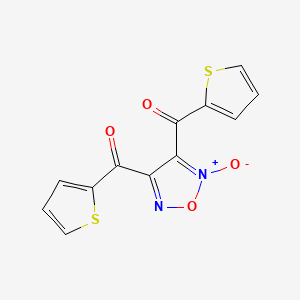

3,4-bis(2-thienoyl)-1,2,5-oxadiazole-N-oxide

Overview

Description

HC-056456 is a CatSper channel modulator.

Scientific Research Applications

Synthesis and Chemical Properties

- 3,4-bis(2-thienoyl)-1,2,5-oxadiazole-N-oxide derivatives, such as those synthesized by Wei Wang, are primarily investigated for their synthesis methods and chemical properties. Improved methods for synthesizing similar compounds have been developed, leading to higher yields and simpler processes (Wang Wei, 2002).

Biological Applications

- Research by Cerecetto et al. delved into the synthesis of new 1,2,5‐oxadiazole N‐oxide derivatives, including those similar to 3,4-bis(2-thienoyl)-1,2,5-oxadiazole-N-oxide. These compounds were evaluated for their potential as hypoxic cell cytotoxins and DNA‐binding agents (Cerecetto et al., 2000).

Advanced Material Development

- The development of novel materials, such as energetic materials for various applications, has been a key area of research. Studies by Tsyshevsky and Pagoria explored the design and characteristics of oxadiazole-based explosives, including compounds similar to 3,4-bis(2-thienoyl)-1,2,5-oxadiazole-N-oxide (Tsyshevsky et al., 2015).

Photovoltaic Applications

- Research into thiophene-based π-conjugated polymers containing oxadiazole or thiadiazole moieties, like those related to 3,4-bis(2-thienoyl)-1,2,5-oxadiazole-N-oxide, has shown promising applications in organic photovoltaics. These studies investigate the synthesis and properties of such polymers and their potential in solar cell technologies (Higashihara et al., 2012).

Energetic Materials Research

- The compound's use in energetic materials research, such as in the design of explosives and high-energy-density materials, has been explored. For example, the synthesis, characterization, and decomposition kinetics of similar compounds have been studied for potential applications in this field (Tsyshevsky & Pagoria, 2015).

Optoelectronic Applications

- The compound has been studied for its potential in optoelectronic applications, particularly in the development of blue fluorescent materials for use in organic light emitting diodes (OLEDs). Research in this area focuses on the synthesis and optoelectronic properties of related compounds (Deshapande et al., 2014)

Mechanism of Action

Target of Action

Similar compounds such as 3,4-disubstituted maleimides have been identified as highly active inhibitors of various enzymes, such as protein kinases . These enzymes play a key role in intracellular signaling pathways in all living organisms .

Mode of Action

It can be inferred from related compounds that it may interact with its targets (like protein kinases) and modulate their activity . This interaction could lead to changes in the phosphorylation of target proteins, potentially affecting their function .

Biochemical Pathways

Disruptions in these pathways may lead to the development of serious health conditions in humans, such as oncological and cardiovascular diseases, diabetes, schizophrenia, as well as disorders of the immune system .

Result of Action

Based on the potential targets and mode of action, it could lead to changes in protein function and intracellular signaling, potentially influencing cell behavior and health outcomes .

properties

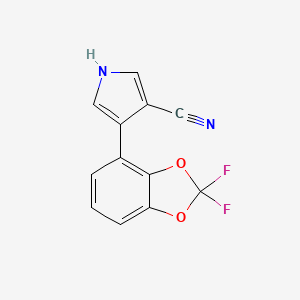

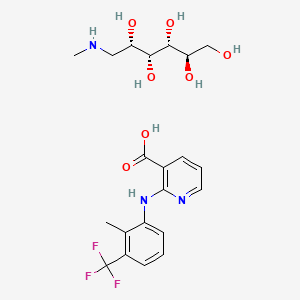

IUPAC Name |

[5-oxido-4-(thiophene-2-carbonyl)-1,2,5-oxadiazol-5-ium-3-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2O4S2/c15-11(7-3-1-5-19-7)9-10(14(17)18-13-9)12(16)8-4-2-6-20-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQGCDMXFBOTMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=NO[N+](=C2C(=O)C3=CC=CS3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341537 | |

| Record name | (2-Oxo-1,2,5lambda~5~-oxadiazole-3,4-diyl)bis[(thiophen-2-yl)methanone] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-Oxido-4-(thiophene-2-carbonyl)-1,2,5-oxadiazol-5-ium-3-yl]-thiophen-2-ylmethanone | |

CAS RN |

7733-96-2 | |

| Record name | (2-Oxo-1,2,5lambda~5~-oxadiazole-3,4-diyl)bis[(thiophen-2-yl)methanone] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.